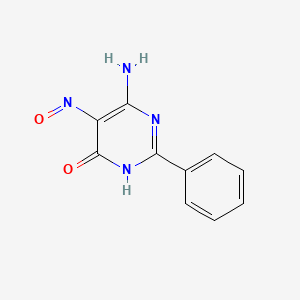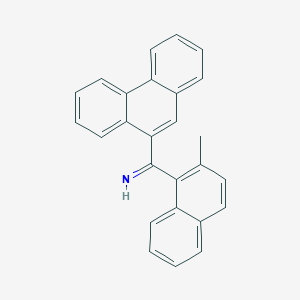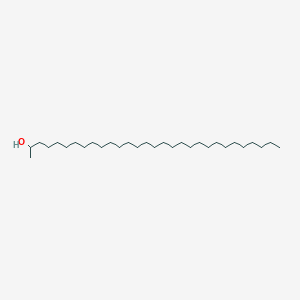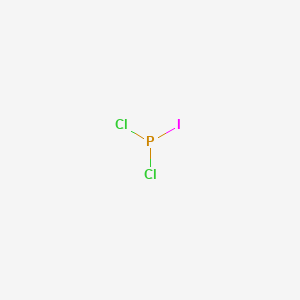
Phosphorous dichloride iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphorous dichloride iodide is a chemical compound with the formula PCl2I It is a member of the phosphorus halides family, which includes compounds where phosphorus is bonded to halogen atoms
Vorbereitungsmethoden
Phosphorous dichloride iodide can be synthesized through several methods. One common approach involves the reaction of phosphorus trichloride (PCl3) with iodine (I2) under controlled conditions. The reaction typically occurs in a solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3) to facilitate the formation of PCl2I. The reaction can be represented as follows:
[ \text{PCl}_3 + \text{I}_2 \rightarrow \text{PCl}_2\text{I} + \text{Cl}_2 ]
Industrial production methods may involve similar reactions but on a larger scale, with careful control of temperature and pressure to optimize yield and purity.
Analyse Chemischer Reaktionen
Phosphorous dichloride iodide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphorus oxyhalides, such as phosphorus oxychloride (POCl3) and phosphorus oxyiodide (POI3).
Reduction: Reduction reactions can convert it back to elemental phosphorus and halogen gases.
Substitution: It can participate in substitution reactions where the chlorine or iodine atoms are replaced by other groups or atoms. For example, reacting with alcohols can produce phosphorous esters.
Common reagents used in these reactions include oxidizing agents like oxygen or chlorine, and reducing agents such as hydrogen or metal hydrides. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Phosphorous dichloride iodide has several scientific research applications:
Chemistry: It is used as a reagent in the synthesis of other phosphorus-containing compounds, including organophosphorus compounds.
Biology: It can be used in the preparation of biologically active molecules, such as phosphorous-based drugs or enzyme inhibitors.
Medicine: Research into its potential use in pharmaceuticals, particularly in the development of new drugs or therapeutic agents.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Wirkmechanismus
The mechanism by which phosphorous dichloride iodide exerts its effects depends on the specific reaction or application. In general, it acts as a source of phosphorus and halogen atoms, which can participate in various chemical reactions. The molecular targets and pathways involved vary depending on the context, but typically involve the formation or breaking of chemical bonds with other molecules.
Vergleich Mit ähnlichen Verbindungen
Phosphorous dichloride iodide can be compared to other phosphorus halides, such as phosphorus trichloride (PCl3), phosphorus tribromide (PBr3), and phosphorus triiodide (PI3). Each of these compounds has unique properties and reactivity:
Phosphorus trichloride (PCl3): More commonly used and studied, with applications in the production of pesticides, plasticizers, and flame retardants.
Phosphorus tribromide (PBr3): Used in organic synthesis, particularly for converting alcohols to alkyl bromides.
Phosphorus triiodide (PI3): Less stable and less commonly used, but can be used in similar reactions to PCl2I.
This compound is unique in its combination of chlorine and iodine atoms, which can offer distinct reactivity and selectivity in chemical reactions.
Eigenschaften
CAS-Nummer |
13779-38-9 |
|---|---|
Molekularformel |
Cl2IP |
Molekulargewicht |
228.78 g/mol |
IUPAC-Name |
dichloro(iodo)phosphane |
InChI |
InChI=1S/Cl2IP/c1-4(2)3 |
InChI-Schlüssel |
UCWBICBICWDGGG-UHFFFAOYSA-N |
Kanonische SMILES |
P(Cl)(Cl)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





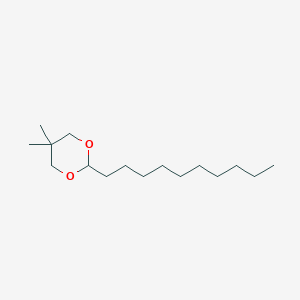

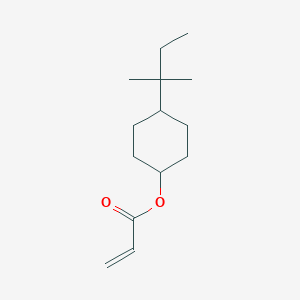
![3-[3-Methyl-4-(2-phenylethyl)piperazin-1-yl]propan-1-ol](/img/structure/B14729208.png)
![4,6-Dichloro-N-{4-[(E)-phenyldiazenyl]phenyl}-1,3,5-triazin-2-amine](/img/structure/B14729215.png)
